In-Depth Technical Guide to the Structure Elucidation of Zhan Catalyst-1B
In-Depth Technical Guide to the Structure Elucidation of Zhan Catalyst-1B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of Zhan Catalyst-1B, a prominent ruthenium-based catalyst in the field of olefin metathesis. This document details the key structural features, spectroscopic and crystallographic data, and the catalytic implications of its architecture.
Introduction to Zhan Catalyst-1B
Zhan Catalyst-1B, with the IUPAC name Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][[5-[(dimethylamino)sulfonyl]-2-(1-methylethoxy-O)phenyl]methylene-C]ruthenium(II), is a second-generation Hoveyda-Grubbs type catalyst.[1] It is distinguished by the presence of an electron-withdrawing dimethylsulfonamide group on the isopropoxystyrene ligand, which significantly influences its catalytic activity and stability.[2] This modification enhances the catalyst's initiation rate compared to other Hoveyda-type catalysts, making it highly effective for a variety of olefin metathesis reactions, including ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP).[2][3]
Molecular Structure and Coordination Sphere
Zhan Catalyst-1B is an organometallic complex centered around a ruthenium atom in the +2 oxidation state. Its structure is meticulously designed to provide a balance of stability and high catalytic activity.[2] The coordination sphere of the ruthenium center is comprised of:
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Two Chloride (Cl⁻) Ligands: These anionic ligands are integral to the catalyst's electronic properties.
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An N-Heterocyclic Carbene (NHC) Ligand: Specifically, a 1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene (SIMes) ligand, which is a bulky, strong electron-donating group that enhances catalyst stability and activity.
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A Chelating Isopropoxystyrene Ligand: This bidentate ligand features an isopropoxy group and a benzylidene carbene. A key feature of the Zhan Catalyst-1B is the dimethylsulfonamide group attached to the aryl ring of this ligand, which acts as an electron-withdrawing group.[1][2]
The general structure of Zhan Catalyst-1B is depicted below.
Spectroscopic and Physicochemical Data
The structural elucidation of Zhan Catalyst-1B is supported by a range of spectroscopic and analytical data.
General Properties
| Property | Value |
| CAS Number | 918870-76-5 |
| Molecular Formula | C₃₃H₄₃Cl₂N₃O₃RuS |
| Molecular Weight | 733.75 g/mol |
| Appearance | Green solid |
Spectroscopic Data
| Technique | Key Data Point |
| ¹H NMR | The chemical shift of the carbene proton (Ru=CHAr) is particularly diagnostic and appears as a singlet at approximately δ 16.7 ppm in CDCl₃. |
Experimental Protocols
General Synthesis of Zhan Catalyst-1B
The synthesis of Zhan Catalyst-1B involves a multi-step process that begins with the preparation of the isopropoxystyrene ligand, followed by its complexation with a ruthenium precursor.[1]
Step 1: Synthesis of the Isopropoxystyrene Ligand
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The synthesis commences with the ortho-vinylation of a phenol (B47542) derivative. This is typically achieved using ethyne (B1235809) in the presence of SnCl₄ and Bu₃N to generate a stannylacetylene intermediate, which acts as the active vinylating agent.
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Following the C-C bond formation, the phenolic hydroxyl group is alkylated using isopropyl bromide (i-PrBr) and a suitable base to yield the isopropoxy moiety.
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The dimethylsulfonamide group is introduced onto the aryl ring.
Step 2: Complexation with Ruthenium Precursor
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A dichlororuthenium(II) precursor, such as the Grubbs' second-generation catalyst, is prepared.
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The synthesized isopropoxystyrene ligand is then reacted with the ruthenium precursor in the presence of CuCl. This step involves a ligand exchange reaction to form the final Zhan Catalyst-1B complex.
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The final product can be purified by precipitation or filtration from a suitable solvent system. The catalyst is soluble in solvents like dichloromethane (B109758) and chloroform (B151607) but insoluble in alcohols such as methanol (B129727) and ethanol, which facilitates its recovery.[1]
Catalytic Mechanism and Performance
The catalytic cycle of Zhan Catalyst-1B in olefin metathesis is believed to initiate through competing dissociative and interchange mechanisms, similar to other Hoveyda-type catalysts.[3] The electron-withdrawing sulfonamide group is thought to accelerate the initiation step, leading to a more active catalyst.[2]
Initiation Pathways
Catalytic Performance in Ring-Closing Metathesis
Zhan Catalyst-1B has demonstrated high efficiency in various RCM reactions. The catalyst loading and performance metrics such as Turnover Number (TON) and Turnover Frequency (TOF) are dependent on the specific substrate and reaction conditions.
| Substrate Type | Product Ring Size | Catalyst Loading (mol%) | Yield (%) | TON | TOF (h⁻¹) |
| Acyclic Dienes | 5-7 | 0.5 - 5 | High | High | High |
| Macrocyclization Precursors | 12-20+ | 1 - 10 | Moderate to High | Moderate | Moderate |
| Sterically Hindered Dienes | Various | 2 - 10 | Moderate | Moderate | Lower |
| Electron-Deficient Dienes | Various | 1 - 5 | High | High | High |
Note: The values in this table are representative and can vary significantly based on the specific substrate, solvent, temperature, and reaction time.
Conclusion
The structural elucidation of Zhan Catalyst-1B reveals a sophisticated molecular architecture that imparts high stability and catalytic activity. The key to its enhanced performance lies in the electronic modification of the isopropoxystyrene ligand with a dimethylsulfonamide group. This feature accelerates catalyst initiation, making it a highly effective tool for a broad range of olefin metathesis applications, particularly in the synthesis of complex organic molecules relevant to the pharmaceutical and materials science industries. Further research into the precise mechanistic details and the development of next-generation catalysts based on the Zhan platform continue to be active areas of investigation.
